molecular formula C10H8O4 B8442858 2-Hydroxymethyl-5-furan-3-yl-pyran-4-one

2-Hydroxymethyl-5-furan-3-yl-pyran-4-one

Cat. No.: B8442858
M. Wt: 192.17 g/mol
InChI Key: ZXIGNXAUCDYKAK-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-5-furan-3-yl-pyran-4-one is a useful research compound. Its molecular formula is C10H8O4 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

5-(furan-3-yl)-2-(hydroxymethyl)pyran-4-one

InChI

InChI=1S/C10H8O4/c11-4-8-3-10(12)9(6-14-8)7-1-2-13-5-7/h1-3,5-6,11H,4H2

InChI Key

ZXIGNXAUCDYKAK-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=COC(=CC2=O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of trifluoro-methanesulfonic acid 6-(tert-butyl-dimethyl-silanyloxymethyl)-4-oxo-4H-pyran-3-yl ester1 (6.94 g, 17.8 mmole), furan-3-boronic acid (4.0 g, 35.7 mmole), tetrakistriphenylphosphine palladium (1.024 g, 0.87 mmole), cesium carbonate (16.32 g, 50.1 mmole) and potassium bromide (10.63 g, 89.3 mmole) in (250 mL) dioxane (250 mL) is heated to 60° C. and stirred overnight. The reaction mixture is cooled to room temperature and diluted with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined ethyl acetate layers were washed with water, dried over sodium sulfate, filtered, diluted with an equal volume of hexanes and passed thru a short column of magnesol and silica gel eluting with 1:1 hexanes/ethyl acetate. The product is eluted with 2:1 ethyl acetate/hexanes, the solvents were evaporated, triturated with 1:1 hexanes/ethyl acetate, filtered, washed with the same solvent and air dried to give an off white solid, 2.58 g; MS (ES+): m/z 307.3(M+H). This solid is dissolved in tetrahydrofuran and tetrabutylammonium fluoride solution in tetrahydrofuran (40.0 mL, 40.0 mmole) is added and the mixture stirred at room temperature overnight. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined ethyl acetate layers were combined and washed with water, dried over sodium sulfate, filtered, diluted with an equal volume of hexanes and passed thru a short column of magnesol and silica gel eluting with 1:1 hexanes/ethyl acetate. The product is eluted with 2:1 ethyl acetate/hexanes, the solvents were evaporated, triturated with 1:1 hexanes/ethyl acetate, filtered, washed with the same solvent and air dried to give an off white solid, 2.06 g, (37%); MS (ES+): m/z 193.2(M+H). (T. Kamino, et. al.; Tet. Lett. 44 (2003) 7349)
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
trifluoro-methanesulfonic acid 6-(tert-butyl-dimethyl-silanyloxymethyl)-4-oxo-4H-pyran-3-yl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
1.024 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
16.32 g
Type
reactant
Reaction Step Two
Quantity
10.63 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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